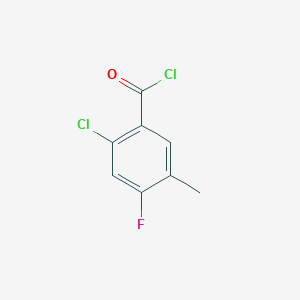

2-Chloro-4-fluoro-5-methylbenzoyl chloride

Beschreibung

Contextualization within Halogenated Aromatic Acyl Chlorides in Organic Synthesis

Halogenated aromatic acyl chlorides are a class of organic compounds characterized by a carbonyl group single-bonded to a halogen atom, typically chlorine, and attached to an aromatic ring that also bears one or more halogen substituents. wikipedia.orgwikipedia.org These compounds, including benzoyl chloride derivatives, are highly reactive intermediates in organic synthesis. They are instrumental in acylation reactions, such as the Friedel-Crafts acylation, where they act as electrophiles for aromatic substitution. wikipedia.org The presence of halogens on the aromatic ring can influence the reactivity of the acyl chloride group and provide additional sites for chemical modification.

Acyl chlorides are among the most reactive derivatives of carboxylic acids and can be readily converted into other functional groups like esters, amides, and anhydrides. wikipedia.org Their utility extends to industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals. taylorandfrancis.com The general reactivity of acyl halides makes them crucial for constructing a wide array of organic compounds. wikipedia.org

Emerging Significance as a Precursor for Complex Molecular Architectures

The specific arrangement of chloro, fluoro, and methyl groups on the aromatic ring of 2-Chloro-4-fluoro-5-methylbenzoyl chloride makes it a valuable precursor for synthesizing complex molecules. The fluorine atom, in particular, can enhance the electrophilicity of the acyl chloride, making it more susceptible to nucleophilic attack. This heightened reactivity is advantageous in various synthetic transformations.

This compound serves as an intermediate in the synthesis of diverse organic structures. Its applications are found in the development of pharmaceuticals, advanced polymers, and in the field of chemical biology for modifying biomolecules. The distinct substitution pattern allows for regioselective reactions, enabling chemists to build elaborate molecular architectures with a high degree of control.

Overview of Academic Research Trends for Benzoyl Chloride Derivatives

Academic research involving benzoyl chloride and its derivatives is extensive and covers a broad spectrum of applications. These compounds are frequently employed in derivatization reactions to enhance the analytical detection of small molecules in biological samples by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net Benzoylation can alter the physicochemical properties of molecules, such as their solubility and stability. researchgate.netmedcraveonline.com

Current research also focuses on the synthesis of novel compounds with potential biological activity. For instance, benzoyl chloride derivatives are used to create new benzoxazole (B165842) structures and sulfamoyl carboxylic acids, which are then evaluated for their cytotoxic or other pharmacological properties. medcraveonline.comnih.govresearchgate.net Furthermore, the development of efficient and environmentally friendly synthetic methods for preparing benzoyl chloride derivatives remains an active area of investigation. google.comchemicalbook.com Researchers continue to explore new catalytic systems and reaction conditions to improve yields and reduce waste. taylorandfrancis.comgoogle.com

Below is an interactive data table summarizing the key properties of this compound and a related compound.

| Property | This compound | 2-Fluoro-5-methylbenzoyl chloride |

| CAS Number | 1362113-48-3 | 135564-61-3 |

| Molecular Formula | C8H5Cl2FO | C8H6ClFO |

| Molecular Weight | 207.03 g/mol | 172.58 g/mol |

| Boiling Point | Not explicitly found | 215.1°C at 760 mmHg chemnet.com |

| Density | Not explicitly found | 1.265 g/cm³ chemnet.com |

| Flash Point | Not explicitly found | 83.9°C chemnet.com |

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)6(9)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAWWHCLCPNUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 5 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. This reaction, known as nucleophilic acyl substitution, is a cornerstone of its synthetic utility. The electron-withdrawing effects of the ortho-chlorine and para-fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to unsubstituted benzoyl chloride.

Amide Formation with Primary and Secondary Amines

One of the most common and efficient applications for acyl chlorides is the formation of amides through reaction with primary and secondary amines. hud.ac.uk The reaction of 2-chloro-4-fluoro-5-methylbenzoyl chloride with amines proceeds rapidly, typically at low temperatures, to afford the corresponding N-substituted amides in good to excellent yields. hud.ac.uknih.gov The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct. hud.ac.uk

The general procedure involves dissolving the acyl chloride in a suitable solvent, cooling the solution, and then adding the amine along with a base. hud.ac.uk The high reactivity of the acyl chloride allows for the formation of amide bonds under mild conditions, a process frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules. hud.ac.uknih.gov

Table 1: Examples of Amide Formation Reactions Data inferred from analogous reactions.

| Amine Substrate | Product | Typical Conditions |

| Benzylamine | N-Benzyl-2-chloro-4-fluoro-5-methylbenzamide | Triethylamine, 0 °C to rt |

| Pyrrolidine | (2-Chloro-4-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone | Triethylamine, 0 °C to rt |

| Aniline | N-Phenyl-2-chloro-4-fluoro-5-methylbenzamide | Triethylamine, 0 °C to rt |

Esterification Reactions with Various Alcohol Substrates

This compound readily reacts with various alcohol substrates to form esters. This esterification process is another example of nucleophilic acyl substitution. The reaction can be performed with primary, secondary, and tertiary alcohols, as well as phenols, typically in the presence of a base like pyridine to scavenge the HCl produced. The rate of reaction is influenced by the steric hindrance of the alcohol substrate.

Kinetic studies on analogous benzyl (B1604629) chlorides show that esterification follows pseudo-first-order kinetics. researchgate.net The electron-withdrawing substituents on the benzoyl chloride ring enhance the carbonyl carbon's electrophilicity, facilitating the attack by the alcohol's hydroxyl group.

Table 2: Examples of Esterification Reactions Data inferred from analogous reactions.

| Alcohol Substrate | Product | Typical Conditions |

| Methanol | Methyl 2-chloro-4-fluoro-5-methylbenzoate | Pyridine, rt |

| Isopropanol | Isopropyl 2-chloro-4-fluoro-5-methylbenzoate | Pyridine, rt |

| Phenol | Phenyl 2-chloro-4-fluoro-5-methylbenzoate | Pyridine, rt |

Reactivity with Other Nucleophiles (e.g., Thiols, Hydrazines)

Beyond amines and alcohols, this compound reacts with a range of other nucleophiles. Thiols react in a similar fashion to alcohols to produce thioesters. This reaction is also typically conducted in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct. The reactivity of acyl chlorides with thiols is well-established and provides a direct route to thioester synthesis. nih.govresearchgate.net

Hydrazine (B178648) and its derivatives can also act as nucleophiles. The reaction with hydrazine hydrate (B1144303) would yield 2-chloro-4-fluoro-5-methylbenzohydrazide. This derivative can serve as a precursor for the synthesis of various heterocyclic compounds. The primary amino group of hydrazine is the reactive center in this nucleophilic acyl substitution.

Table 3: Reactivity with Other Nucleophiles Data inferred from analogous reactions.

| Nucleophile | Product |

| Ethanethiol | S-Ethyl 2-chloro-4-fluoro-5-methylbenzothioate |

| Hydrazine | 2-Chloro-4-fluoro-5-methylbenzohydrazide |

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

While the acyl chloride group is the primary site for nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). However, the acyl chloride group is a strongly deactivating meta-director. This significantly reduces the ring's reactivity towards electrophiles compared to benzene or toluene (B28343).

Friedel-Crafts Acylation and Related Processes

In the context of electrophilic aromatic substitution, this compound typically acts as the electrophilic acylating agent rather than the substrate. In a Friedel-Crafts acylation reaction, it reacts with an arene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by an electron-rich aromatic ring (the substrate) to form a new aryl ketone. sigmaaldrich.com

For example, the reaction of this compound with benzene, catalyzed by AlCl₃, would yield (2-chloro-4-fluoro-5-methylphenyl)(phenyl)methanone. The products of such reactions, aromatic ketones, are valuable intermediates in organic synthesis. organic-chemistry.org

Table 4: Example of Friedel-Crafts Acylation

| Arene Substrate | Product | Catalyst |

| Benzene | (2-Chloro-4-fluoro-5-methylphenyl)(phenyl)methanone | AlCl₃ |

| Toluene | (2-Chloro-4-fluoro-5-methylphenyl)(p-tolyl)methanone | AlCl₃ |

Regiochemical Considerations in Electrophilic Attack

Should an electrophilic aromatic substitution be forced to occur on the ring of this compound itself, the regiochemical outcome is dictated by the directing effects of the existing substituents. The substituents are: a chloro group (ortho, para-directing, deactivating), a fluoro group (ortho, para-directing, deactivating), a methyl group (ortho, para-directing, activating), and the acyl chloride group (-COCl) (meta-directing, strongly deactivating).

The directing effects can be summarized as follows:

-CH₃ (at C5): Activating, directs ortho (to C4 and C6).

-F (at C4): Deactivating, directs ortho (to C3 and C5).

-Cl (at C2): Deactivating, directs ortho (to C1 and C3) and para (to C5).

-COCl (at C1): Strongly deactivating, directs meta (to C3 and C5).

Considering the combined influence, the positions on the ring have varying levels of activation/deactivation.

Position 3: This position is meta to the strongly deactivating -COCl group and ortho to both the -Cl and -F groups. The directing effects of all three halogens and the acyl chloride group converge on this position.

Position 6: This position is ortho to the activating -CH₃ group but is sterically hindered by the adjacent acyl chloride group.

Reactivity Profiles of Halogen Substituents on the Aromatic Ring

The reactivity of this compound is significantly influenced by the electronic properties of the halogen substituents on the aromatic ring. The chlorine atom at the ortho position and the fluorine atom at the para position, relative to the benzoyl chloride group, play crucial roles in modulating the electron density of the ring and the electrophilicity of the carbonyl carbon.

Impact of Ortho-Chloro and Para-Fluoro on Electrophilic and Nucleophilic Reactions

Nucleophilic Acyl Substitution: The primary site of nucleophilic attack on this compound is the highly electrophilic carbonyl carbon. The strong electron-withdrawing inductive effects of both the ortho-chloro and para-fluoro substituents significantly increase this electrophilicity, making the compound highly reactive towards nucleophiles. This enhanced reactivity facilitates nucleophilic acyl substitution, a characteristic reaction of acyl chlorides. chemguideforcie.co.ukmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substituted product. pearson.compearson.com

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon | Expected Reactivity towards Nucleophiles |

| Chlorine | Ortho (C2) | Strong -I, Weak +M | Increases electrophilicity | High |

| Fluorine | Para (C4) | Strong -I, Weak +M | Increases electrophilicity | High |

| Methyl | Meta (C5) | Weak +I | Slightly decreases electrophilicity | Moderate |

Data is inferred from established principles of physical organic chemistry.

Electrophilic Aromatic Substitution: While the acyl chloride group itself is strongly deactivating, further electrophilic substitution on the aromatic ring is also governed by the halogen and methyl substituents. The combined deactivating nature of the chloro, fluoro, and benzoyl groups makes such reactions challenging, often requiring harsh conditions. byjus.com However, should a reaction occur, the directing effects of the substituents come into play. Halogens, despite being deactivators, are ortho-, para-directors due to the resonance stabilization of the intermediate arenium ion. libretexts.orgbyjus.com The methyl group is an activating, ortho-, para-director. In this specific molecule, the positions available for substitution (C3 and C6) are influenced by these directing effects, making the prediction of a major product complex.

Potential for Halogen Migration or Displacement Reactions

Under specific conditions, the halogen atoms on the aromatic ring of this compound could potentially undergo migration or displacement.

Halogen Displacement (Nucleophilic Aromatic Substitution - SNAr): Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly for the chlorine atom. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comresearchgate.net In this molecule, the benzoyl chloride group and the para-fluoro substituent are strongly electron-withdrawing, which could activate the ortho-chloro group for displacement by a strong nucleophile. The C-F bond is significantly stronger than the C-Cl bond, making fluorine a much poorer leaving group in SNAr reactions under typical conditions. mdpi.com Therefore, selective displacement of the chlorine atom is more probable than displacement of the fluorine atom. imperial.ac.uk

Halogen Migration: 1,3-halogen migration is a less common process but can be catalyzed by transition metals like copper. frontiersin.orgnih.govrsc.org Such reactions typically involve the transfer of a halogen from an sp²-hybridized carbon to an adjacent sp³-hybridized carbon. For an aromatic compound like this compound, intramolecular halogen migration on the ring itself is not a typically observed reaction pathway without significant molecular rearrangement or specific catalytic cycles.

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic studies. While specific research on this exact molecule is limited, its reaction mechanisms can be inferred from extensive studies on related substituted benzoyl chlorides.

Kinetic Studies and Transition State Analysis of Key Transformations

The reaction proceeds through a high-energy transition state leading to the formation of a tetrahedral intermediate. askthenerd.com The substituents on the aromatic ring influence the stability of this transition state and, consequently, the reaction rate. Electron-withdrawing groups, like chloro and fluoro, stabilize the developing negative charge on the carbonyl oxygen in the transition state, thus lowering the activation energy and increasing the reaction rate compared to unsubstituted benzoyl chloride. uni.eduresearchgate.net The Curtin-Hammett principle can be relevant when considering the rotation of the acyl chloride group, which may exist in different conformations that interconvert rapidly, with each conformation potentially reacting at a different rate. wikipedia.org

| Compound | Key Substituents | Predicted Effect on Transition State | Predicted Relative Rate (krel) |

| Benzoyl Chloride | None | Baseline | 1.0 |

| 4-Fluorobenzoyl Chloride | p-Fluoro (-I > +M) | Stabilization | > 1.0 |

| 2-Chlorobenzoyl Chloride | o-Chloro (-I > +M) | Stabilization | > 1.0 |

| This compound | o-Cl, p-F, m-Me | Strong Stabilization | >> 1.0 |

Values are hypothetical and based on the established electronic effects of the substituents on the solvolysis rates of benzoyl chlorides.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. For the reactions of this compound, two primary types of intermediates are expected.

Tetrahedral Intermediate: In nucleophilic acyl substitution reactions (e.g., with water, alcohols, or amines), the reaction is believed to proceed via a short-lived tetrahedral intermediate. pearson.comyoutube.compearson.com This intermediate is formed when the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond. masterorganicchemistry.com Although generally unstable, the existence of such intermediates has been a subject of extensive study, with recent advancements allowing for their detection under specific conditions, such as in microdroplets using mass spectrometry. rsc.orgacs.org

Acylium Ion: In Friedel-Crafts acylation reactions, where a Lewis acid like AlCl₃ is used, the reaction proceeds through a different intermediate: an acylium ion. sigmaaldrich.com The Lewis acid coordinates to the chlorine of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion (R-C≡O⁺). fiveable.mefiveable.mestackexchange.com This highly electrophilic species is then attacked by the aromatic ring of another substrate. The stability of the acylium ion is enhanced by resonance with the oxygen atom's lone pairs. stackexchange.com Electron-withdrawing groups on the aromatic ring can destabilize the formation of the acylium ion.

| Reaction Type | Key Intermediate | Potential Characterization Techniques |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Cryogenic Spectroscopy (IR, NMR), Time-resolved Spectroscopy, Mass Spectrometry |

| Friedel-Crafts Acylation | Acylium Ion | NMR Spectroscopy (in superacid media), IR Spectroscopy (observation of C≡O⁺ stretch) |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoro 5 Methylbenzoyl Chloride and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Chloro-4-fluoro-5-methylbenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro, fluoro, and benzoyl chloride groups generally leads to a downfield shift of the aromatic protons.

The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to the chlorine atom and meta to the acyl chloride group, would likely appear as a doublet due to coupling with the fluorine atom. The proton at the C3 position, situated between the acyl chloride and the fluorine atom, would also present as a doublet, again due to coupling with the fluorine atom. The methyl protons are expected to appear as a singlet in the typical upfield region for aryl methyl groups.

The ¹³C NMR spectrum would provide a more detailed fingerprint of the carbon skeleton. Each of the eight carbon atoms in the molecule is chemically non-equivalent and is therefore expected to produce a distinct signal. The carbonyl carbon of the acyl chloride group is anticipated to resonate at the lowest field, a characteristic feature of such functional groups. The aromatic carbons will appear in the intermediate region of the spectrum, with their precise chemical shifts determined by the attached substituents and their relative positions. The carbon of the methyl group will be found at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.40 (s) | ~18.0 |

| Ar-H (C3-H) | ~7.90 (d) | ~118.0 (d, JCF) |

| Ar-H (C6-H) | ~7.60 (d) | ~128.0 (d, JCF) |

| Ar-C-Cl | - | ~135.0 (d, JCF) |

| Ar-C-F | - | ~160.0 (d, JCF) |

| Ar-C-CH₃ | - | ~130.0 (d, JCF) |

| Ar-C-COCl | - | ~132.0 (d, JCF) |

| -COCl | - | ~168.0 |

Note: Predicted values are estimates based on analogous structures and computational models. s = singlet, d = doublet, JCF = carbon-fluorine coupling constant.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. The signal would likely appear as a doublet of doublets due to coupling with the two ortho aromatic protons (at C3 and C5). The magnitude of these coupling constants would provide further structural confirmation.

To definitively assign all ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, although for this particular molecule with well-separated aromatic signals, its utility might be in confirming the absence of other proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would unequivocally link the ¹H signals of the aromatic protons and the methyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping out the complete carbon framework by showing correlations between protons and carbons over two or three bonds. For instance, correlations would be expected from the methyl protons to the C4, C5, and C6 carbons. The aromatic protons would show correlations to neighboring carbons, and importantly, to the carbonyl carbon of the acyl chloride group, confirming the position of this functional group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

The IR and Raman spectra of this compound would be dominated by bands arising from the vibrations of the acyl chloride and the substituted aromatic ring.

The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration of the acyl chloride group, typically appearing in the range of 1750-1800 cm⁻¹. This band's exact position can be influenced by the electronic effects of the aromatic ring substituents. The aromatic ring itself will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The vibrations involving the halogen and methyl substituents would also provide key structural information. The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The C-F stretching vibration would likely be observed as a strong band in the 1200-1300 cm⁻¹ region. The methyl group would exhibit characteristic C-H symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretch of the acyl chloride is also typically Raman active.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 (m) | 3050-3100 (s) |

| Methyl C-H Stretch | 2850-2960 (m) | 2850-2960 (s) |

| C=O Stretch (Acyl Chloride) | 1760-1790 (vs) | 1760-1790 (m) |

| Aromatic C=C Stretch | 1450-1600 (m-s) | 1450-1600 (s) |

| Methyl C-H Bend | 1375, 1450 (m) | 1375, 1450 (w) |

| C-F Stretch | 1220-1280 (s) | 1220-1280 (w) |

| C-Cl Stretch | 650-750 (m) | 650-750 (m) |

Note: Predicted values are estimates. vs = very strong, s = strong, m = medium, w = weak.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which in turn allows for the determination of its elemental formula. For this compound (C₈H₅Cl₂FO), the theoretical monoisotopic mass can be calculated with a high degree of precision. This precise mass is a critical parameter for confirming the identity of the compound in a sample.

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ³⁵Cl | 34.968853 | 2 | 69.937706 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Calculated Monoisotopic Mass | 205.970149 |

This interactive table allows for the exploration of the isotopic contributions to the precise molecular mass of this compound.

The mass spectrum of a compound provides a unique fingerprint based on how the molecule fragments upon ionization. For substituted benzoyl chlorides, several characteristic fragmentation pathways can be anticipated. The analysis of these fragments provides valuable information about the compound's structure.

A primary fragmentation event for acyl chlorides is the loss of the chlorine atom from the benzoyl group, leading to the formation of a stable acylium ion. Further fragmentation of the aromatic ring can also occur, providing insights into the substitution pattern.

Anticipated Fragmentation of this compound:

Loss of Cl from the acyl chloride: This would result in the formation of the 2-chloro-4-fluoro-5-methylbenzoyl cation.

Loss of the entire COCl group: This would lead to a fragment corresponding to the chlorofluoromethyl-substituted benzene (B151609) ring.

Cleavage of the methyl group: The loss of a methyl radical (•CH₃) is another plausible fragmentation pathway.

Loss of a chlorine atom from the aromatic ring: While less common than the loss of the acyl chloride, this fragmentation can also occur.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

|---|---|---|---|

| 205.97 | Cl | 170.97 | [C₈H₅ClFO]⁺ |

| 205.97 | COCl | 142.98 | [C₇H₅ClF]⁺ |

| 205.97 | CH₃ | 190.96 | [C₇H₂Cl₂FO]⁺ |

This interactive table outlines the expected major fragmentation pathways for this compound.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

The geometry of the benzoyl chloride moiety is well-established. The C=O double bond is typically around 1.18-1.20 Å, and the C-Cl single bond is approximately 1.75-1.79 Å. The bond lengths and angles within the benzene ring will be influenced by the electronic effects of the chloro, fluoro, and methyl substituents. The planarity of the benzene ring and the orientation of the benzoyl chloride group are defined by various dihedral angles.

| Parameter | Expected Value Range | Influencing Factors |

|---|---|---|

| C=O Bond Length | 1.18 - 1.20 Å | Electron-withdrawing/donating nature of ring substituents |

| C-Cl (acyl) Bond Length | 1.75 - 1.79 Å | Hybridization of the carbonyl carbon |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Aromaticity and substituent effects |

| C-Cl (aromatic) Bond Length | 1.72 - 1.75 Å | Hybridization of the aromatic carbon |

| C-F Bond Length | 1.33 - 1.36 Å | High electronegativity of fluorine |

| O=C-Cl Bond Angle | ~120° | sp² hybridization of the carbonyl carbon |

| Ring-C-C=O Dihedral Angle | Variable | Steric hindrance and crystal packing forces |

This interactive table presents the expected ranges for key bond lengths, bond angles, and dihedral angles in derivatives of this compound, based on data from analogous structures.

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. In derivatives of this compound, a combination of halogen bonds, hydrogen bonds, and van der Waals forces would be expected to dictate the crystal packing.

Expected Intermolecular Interactions in Derivatives:

Halogen Bonding: The electrophilic region on the chlorine and fluorine atoms can interact with nucleophilic sites on adjacent molecules.

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic ring and the methyl group can form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings can stack in either a parallel or T-shaped arrangement, contributing to the stability of the crystal lattice.

Computational Chemistry and Theoretical Characterization of 2 Chloro 4 Fluoro 5 Methylbenzoyl Chloride

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, molecular properties, and reactivity of chemical compounds. These computational methods allow for a detailed theoretical investigation of molecules like 2-Chloro-4-fluoro-5-methylbenzoyl chloride, providing insights that complement experimental data.

The first step in the computational characterization of a molecule is typically geometry optimization, which aims to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. researchgate.net For this purpose, Density Functional Theory (DFT) and ab initio methods are widely employed. mdpi.com

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the electronic Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. mdpi.com The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. mdpi.comwayne.edu While computationally demanding, they provide a rigorous framework for molecular modeling. wayne.edu

Density Functional Theory (DFT): DFT has gained immense popularity due to its favorable balance of accuracy and computational cost. researchgate.net Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. researchgate.net A popular and effective functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, such as 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to build the molecular orbitals. researchgate.net This basis set is often used to include polarization and diffuse functions in calculations. researchgate.net

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of this compound until the forces on each atom are minimized, and the structure represents a true local energy minimum. researchgate.net The resulting optimized geometry provides fundamental structural parameters.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Lengths | C=O | ~1.19 - 1.21 Å |

| C-Cl (acyl) | ~1.78 - 1.80 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-Cl (ring) | ~1.73 - 1.75 Å | |

| C-F | ~1.34 - 1.36 Å | |

| C-CH₃ | ~1.50 - 1.52 Å | |

| Bond Angles | O=C-Cl (acyl) | ~120 - 122° |

| C(ring)-C=O | ~118 - 120° | |

| C-C-C (ring) | ~118 - 121° |

Note: The values in this table are typical and predictive, based on DFT calculations for similar substituted benzoyl chloride structures.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: The HOMO is the orbital that acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.commalayajournal.org A higher HOMO energy indicates a greater tendency to donate electrons, signifying higher nucleophilicity or basicity. youtube.com

LUMO: The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. youtube.commalayajournal.org A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

Global Electrophilicity Index (ω): ω = μ² / 2η

For this compound, the electron-withdrawing chloro, fluoro, and benzoyl chloride groups are expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group would have an opposing, albeit weaker, effect. The charge transfer that occurs within the molecule is revealed by the calculated HOMO and LUMO energies. malayajournal.org

Table 2: Conceptual Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron donating ability |

| LUMO Energy (ELUMO) | - | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ²/2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. malayajournal.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. malayajournal.org

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. malayajournal.org For this compound, these regions are expected around the carbonyl oxygen and the fluorine atom.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. malayajournal.org The most positive region is anticipated to be on the carbonyl carbon due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it the primary site for nucleophilic acyl substitution. Positive potential is also expected on the hydrogen atoms.

Green Regions: These areas represent neutral or near-zero potential. malayajournal.org

In addition to MEP, Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. jetir.org This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and bonding characteristics. jetir.org

Simulation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Ab initio and DFT calculations can provide highly accurate predictions of NMR parameters. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).

For this compound, the predicted ¹H and ¹³C chemical shifts would reflect the electronic environment of each nucleus. For example, the aromatic protons and carbons will be influenced by the combined electron-withdrawing and donating effects of the substituents. The carbonyl carbon is expected to have a significantly downfield chemical shift due to its high electrophilicity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| Aromatic CH | 7.0 - 8.0 | Influenced by Cl, F, and COCl substituents |

| Methyl CH₃ | 2.3 - 2.5 | Typical range for an aryl methyl group |

| ¹³C NMR | ||

| Carbonyl C=O | 165 - 170 | Strong deshielding by O and Cl atoms |

| Aromatic C-Cl | 135 - 140 | Deshielding effect of chlorine |

| Aromatic C-F | 160 - 165 (with large C-F coupling) | Strong deshielding effect of fluorine |

| Aromatic C-CH₃ | 140 - 145 | Shielding/deshielding depends on position |

| Aromatic C-H | 125 - 135 | Standard aromatic region |

| Methyl CH₃ | 20 - 22 | Typical range for an aryl methyl carbon |

Note: These are estimated chemical shift ranges. Actual values depend on the specific computational method, basis set, and solvent model used.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. jetir.org DFT calculations are highly effective at predicting the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nipne.ro

The calculation yields a set of normal modes, each with a specific frequency and atomic displacement pattern. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. nipne.ro The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational motions, such as stretching, bending, or rocking of particular bonds or functional groups. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Methyl C-H Stretch | 2900 - 3000 | Medium / Strong |

| C=O Stretch | 1750 - 1790 | Very Strong / Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong / Strong |

| C-F Stretch | 1200 - 1250 | Strong / Weak |

| C-Cl Stretch (ring) | 1000 - 1100 | Strong / Medium |

| C-Cl Stretch (acyl) | 600 - 800 | Strong / Strong |

Note: These wavenumbers are based on typical frequency ranges for the specified functional groups and are subject to shifts due to coupling and the specific electronic structure of the molecule.

Theoretical UV-Vis Absorption and Emission Spectra

The theoretical investigation of the electronic absorption and emission properties of this compound provides valuable insights into its electronic structure and potential photophysical behavior. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting the electronic spectra of molecules. rajpub.comresearchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands.

For this compound, the UV-Vis absorption spectrum is expected to be characterized by electronic transitions primarily of π → π* character, localized on the substituted benzene (B151609) ring. The presence of the chloro, fluoro, and methyl substituents, in addition to the benzoyl chloride group, will influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the absorption wavelengths.

The calculated UV-Vis absorption data for a molecule like this compound would typically be presented in a format similar to the hypothetical data in Table 1. This table illustrates the kind of information that would be obtained from a TD-DFT calculation, including the predicted absorption maximum (λmax), the corresponding excitation energy, the oscillator strength, and the major contributing electronic transitions between molecular orbitals.

Table 1: Theoretical UV-Vis Absorption Data for this compound (Hypothetical)

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|

| 285 | 4.35 | 0.25 | HOMO -> LUMO |

| 240 | 5.17 | 0.40 | HOMO-1 -> LUMO |

The emission spectra, corresponding to the transition from the first excited state back to the ground state, can also be theoretically predicted. These calculations would provide information on the fluorescence properties of the molecule. The emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift.

Molecular Modeling and Dynamics Studies

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers or rotational isomers) and the energy barriers that separate them. nih.govwikipedia.org These studies are typically performed by scanning the potential energy surface (PES) of the molecule. researchgate.netuni-muenchen.demdpi.com

For benzoyl chloride derivatives, a key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the carbonyl chloride group. In unsubstituted benzoyl chloride, a planar conformation is generally preferred to maximize conjugation between the π-system of the benzene ring and the carbonyl group. researchgate.net However, the presence of ortho-substituents, such as the chlorine atom in this compound, can introduce steric hindrance that forces the carbonyl chloride group out of the plane of the benzene ring. researchgate.net

Computational studies on ortho-substituted benzoyl chlorides have shown that non-planar conformations can be energetically favored. researchgate.net A potential energy surface scan for the rotation around the C(aryl)-C(carbonyl) bond of this compound would likely reveal at least two stable conformers corresponding to different orientations of the carbonyl chloride group relative to the ortho-chlorine. These conformers would be separated by a rotational energy barrier.

The results of such a conformational analysis can be summarized in a table of relative energies, as shown in the hypothetical data in Table 2. This table would list the identified stable conformers and the transition states connecting them, along with their relative energies, providing a quantitative measure of their stability and the ease of interconversion.

Table 2: Relative Energies of Conformers of this compound from a Potential Energy Surface Scan (Hypothetical)

| Conformer | Dihedral Angle (Ring-C-C=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Anti) | 30 | 0.00 |

| Transition State 1 | 90 | 5.20 |

| Conformer 2 (Syn) | 150 | 1.50 |

These computational analyses provide a detailed picture of the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its chemical behavior.

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. koreascience.kr In computational chemistry, the effect of the solvent is often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models in molecular dynamics simulations. rsc.orgnih.govmdpi.comrsc.org

For this compound, the polarity of the solvent is expected to affect both its conformational equilibrium and its reactivity, particularly in nucleophilic substitution reactions at the carbonyl carbon. The dipole moment of the molecule will interact with the dielectric medium of the solvent, which can stabilize or destabilize different conformers. For instance, a more polar solvent might favor a conformer with a larger dipole moment.

Solvent effects also play a crucial role in the electronic absorption spectra of molecules, leading to solvatochromic shifts (changes in absorption maxima with solvent polarity). These shifts can be predicted computationally by performing TD-DFT calculations in the presence of a solvent model. Generally, for π → π* transitions, an increase in solvent polarity leads to a red shift (bathochromic shift) of the absorption maximum.

The influence of different solvents on the theoretical UV-Vis absorption spectrum of this compound can be illustrated with a hypothetical data table, as shown in Table 3. This table demonstrates the expected trend of the absorption maximum shifting to longer wavelengths as the dielectric constant of the solvent increases.

Table 3: Predicted Solvent Effects on the Primary Absorption Band (λmax) of this compound (Hypothetical)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 282 |

| Dichloromethane (B109758) | 8.93 | 286 |

| Acetone | 20.7 | 288 |

| Acetonitrile | 37.5 | 290 |

Furthermore, molecular dynamics simulations could be employed to provide a more detailed, atomistic view of the interactions between this compound and individual solvent molecules. nih.govmdpi.comrsc.org Such simulations would track the movements of the solute and solvent molecules over time, offering insights into the local solvent structure around the molecule and its influence on conformational dynamics and reactivity.

Advanced Synthetic Applications and Derivatization Strategies in Research

Utility in Heterocyclic Compound Synthesis

The reactivity of the benzoyl chloride moiety is particularly well-suited for the construction of heterocyclic rings, which are core components of many functional materials and biologically active compounds.

Benzoxazoles are a prominent class of heterocyclic compounds synthesized using 2-Chloro-4-fluoro-5-methylbenzoyl chloride. The established and most common pathway involves the condensation reaction with 2-aminophenols. rsc.org The reaction proceeds through an initial acylation of the nucleophilic amino group of a 2-aminophenol (B121084) by the benzoyl chloride. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed amide carbonyl, and a subsequent dehydration step yields the stable, aromatic benzoxazole (B165842) ring. rsc.org

This synthetic strategy allows for the incorporation of the 2-chloro-4-fluoro-5-methylphenyl moiety at the 2-position of the benzoxazole scaffold. The specific substitution pattern on the benzoyl chloride influences the electronic properties and steric profile of the final molecule, which is crucial for tailoring its application in materials science or medicinal chemistry.

| Reactant 1 | Reactant 2 (Substituted 2-Aminophenol) | Resulting Benzoxazole Derivative |

| This compound | 2-Aminophenol | 2-(2-Chloro-4-fluoro-5-methylphenyl)benzo[d]oxazole |

| This compound | 2-Amino-4-chlorophenol | 5-Chloro-2-(2-chloro-4-fluoro-5-methylphenyl)benzo[d]oxazole |

| This compound | 2-Amino-5-nitrophenol | 2-(2-Chloro-4-fluoro-5-methylphenyl)-6-nitrobenzo[d]oxazole |

| This compound | 2-Amino-4-methylphenol | 2-(2-Chloro-4-fluoro-5-methylphenyl)-5-methylbenzo[d]oxazole |

While not a direct precursor, this compound is a valuable starting material for the multi-step synthesis of isoxazoles. The most prominent route to isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comrsc.org Therefore, the primary utility of the benzoyl chloride is in the preparation of the requisite 1,3-dicarbonyl (specifically, a β-diketone) intermediate. google.comgoogle.com

The synthesis begins with the conversion of this compound into a suitable derivative, such as a methyl or ethyl ester, via alcoholysis. This ester can then undergo a Claisen condensation with a ketone (e.g., acetone) in the presence of a strong base to generate the 1-(2-Chloro-4-fluoro-5-methylphenyl)butane-1,3-dione intermediate. This β-diketone is then treated with hydroxylamine, which reacts with the two carbonyl groups to cyclize and dehydrate, forming the substituted isoxazole (B147169) ring. youtube.commisuratau.edu.ly

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | Acetone, Strong Base (e.g., NaH, NaOEt) | 1-(2-Chloro-4-fluoro-5-methylphenyl)butane-1,3-dione |

| 2 | 1-(2-Chloro-4-fluoro-5-methylphenyl)butane-1,3-dione | Hydroxylamine (NH₂OH) | 3-(2-Chloro-4-fluoro-5-methylphenyl)-5-methylisoxazole |

Building Block for Complex Aromatic Systems

The compound serves as a foundational unit for assembling larger, more intricate aromatic and polyaromatic structures through reactions that form carbon-carbon bonds.

This compound is an excellent electrophile for the Friedel-Crafts acylation of aromatic compounds. This reaction allows for the direct attachment of the 2-chloro-4-fluoro-5-methylbenzoyl group to another aromatic ring, forming a diaryl ketone. These ketones are pivotal intermediates in the synthesis of substituted biphenyls and related polyaromatic systems.

The diaryl ketone can be further modified. For instance, reduction of the carbonyl group using methods like the Wolff-Kishner or Clemmensen reduction yields a methylene (B1212753) bridge, connecting the two aromatic rings. Alternatively, the ketone can be transformed into a leaving group (like a triflate) to enable subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a direct biaryl bond. nih.gov

| Acylating Agent | Arene Substrate | Lewis Acid Catalyst | Resulting Diaryl Ketone Intermediate |

| This compound | Benzene (B151609) | AlCl₃ | (2-Chloro-4-fluoro-5-methylphenyl)(phenyl)methanone |

| This compound | Toluene (B28343) | AlCl₃ | (2-Chloro-4-fluoro-5-methylphenyl)(p-tolyl)methanone |

| This compound | Naphthalene | AlCl₃ | (2-Chloro-4-fluoro-5-methylphenyl)(naphthalen-1-yl)methanone |

| This compound | Anisole | AlCl₃ | (2-Chloro-4-fluoro-5-methylphenyl)(4-methoxyphenyl)methanone |

A powerful strategy for constructing fused polycyclic aromatic systems is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This approach requires a precursor molecule where the this compound is part of a larger structure containing another aromatic ring tethered by a flexible linker of appropriate length (typically 2-3 carbon atoms).

Upon treatment with a strong Lewis acid or protic acid, the acylium ion generated from the benzoyl chloride attacks the tethered aromatic ring in an intramolecular electrophilic aromatic substitution. science.govchempedia.info This cyclization forges a new ring and creates a polycyclic ketone, such as a substituted fluorenone or anthrone, which can be a final product or a precursor for further elaboration.

| Precursor Structure | Reaction Type | Fused Ring Product |

| 2-(Phenoxy)acetyl chloride derivative | Intramolecular Friedel-Crafts Acylation | Substituted Dibenzofuranone |

| 3-Phenylpropanoyl chloride derivative | Intramolecular Friedel-Crafts Acylation | Substituted Tetralone |

| 2-(Benzyl)benzoyl chloride derivative | Intramolecular Friedel-Crafts Acylation | Substituted Anthrone |

Derivatization for Advanced Organic Synthesis Research

The primary role of this compound in research is to act as a potent acylating agent, enabling its conversion into a wide range of other functional groups through nucleophilic acyl substitution. libretexts.org This versatility allows for the precise introduction of the substituted phenyl moiety into diverse molecular frameworks.

Key derivatization strategies include:

Esterification: Reaction with various alcohols or phenols in the presence of a base (like pyridine) yields the corresponding esters. libretexts.org

Amidation: Reaction with primary or secondary amines provides a straightforward and high-yielding route to amides. Typically, two equivalents of the amine are used, with one acting as a scavenger for the HCl byproduct. libretexts.org

Ketone Synthesis: While reaction with Grignard reagents often leads to over-addition, the use of less reactive organometallic reagents, such as lithium diorganocuprates (Gilman reagents), allows for the clean synthesis of ketones by replacing the chloride with an alkyl or aryl group. libretexts.org

These fundamental transformations are routinely employed to build molecular libraries and synthesize targeted compounds for further investigation.

| Nucleophile | Reaction Type | Product Derivative |

| Ethanol (CH₃CH₂OH) | Alcoholysis/Esterification | Ethyl 2-chloro-4-fluoro-5-methylbenzoate |

| Dimethylamine ((CH₃)₂NH) | Aminolysis/Amidation | 2-Chloro-4-fluoro-N,N,5-trimethylbenzamide |

| Water (H₂O) | Hydrolysis | 2-Chloro-4-fluoro-5-methylbenzoic acid |

| Lithium diphenylcuprate (LiCu(C₆H₅)₂) | Acylation | (2-Chloro-4-fluoro-5-methylphenyl)(phenyl)methanone |

| Sodium Benzoate | Acylation | 2-Chloro-4-fluoro-5-methylbenzoic benzoic anhydride |

Applications in Materials Chemistry Research

The unique combination of halogens and an alkyl group makes this compound an attractive intermediate for the synthesis of advanced materials with tailored properties such as thermal stability, flame retardancy, and specific electronic characteristics.

Acyl chlorides are common monomers or intermediates in the synthesis of high-performance polymers through step-growth polymerization.

Polycondensation Reactions: this compound can, in principle, be reacted with difunctional nucleophiles like diols or diamines to produce polyesters and polyamides, respectively. The resulting polymers would incorporate the fluorinated aromatic ring into their backbone, which is expected to confer properties such as:

Increased Thermal Stability: The presence of strong carbon-fluorine bonds can enhance the thermal and oxidative stability of the polymer. rsc.org

Modified Solubility: The substituents would alter the polymer's solubility in organic solvents.

Flame Retardancy: Halogenated compounds are often used to impart flame-retardant properties to materials.

Polymer Modification: Research on related siloxy-substituted benzoyl chlorides has shown that they can undergo condensation polymerization at elevated temperatures. researchgate.net Furthermore, acyl chlorides are used to modify existing polymers by grafting the benzoyl group onto the polymer backbone, thereby altering the surface properties of the material.

Stabilizers in Polyurethane Synthesis: In the production of polyurethane prepolymers, acyl chlorides like benzoyl chloride are sometimes added in small quantities. They act as stabilizers by neutralizing basic impurities that could otherwise catalyze unwanted side reactions and reduce the shelf life of the prepolymer. researchgate.net

The incorporation of fluorine atoms into organic conjugated molecules is a well-established strategy for developing high-performance materials for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Tuning Electronic Properties: Fluorination is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of organic molecules. rsc.org This effect can facilitate electron injection and improve the ambient stability of the material by making it more resistant to oxidation. Therefore, incorporating the 2-chloro-4-fluoro-5-methylbenzoyl unit into larger conjugated systems is a plausible strategy for creating novel n-type or ambipolar semiconducting materials. rsc.org

Smart Coatings: Research has demonstrated the use of benzoyl chloride to create functionalized nanoparticles for "smart" coatings. In one study, benzoyl chloride was used to functionalize mesoporous silica (B1680970) nanoparticles. unina.it These nanoparticles were then embedded in an acrylic coating. The linkage formed is pH-sensitive, allowing for the controlled release of an encapsulated corrosion inhibitor when a change in pH—an early sign of corrosion—is detected at the metal surface. unina.it This approach highlights a sophisticated application for acyl chlorides in the development of active functional coatings. The specific halogen and methyl substituents of this compound could be used to further tailor the release kinetics and hydrophobicity of such a system.

Future Perspectives and Emerging Research Avenues for 2 Chloro 4 Fluoro 5 Methylbenzoyl Chloride

Exploration of Unconventional Synthetic Routes and Reagents

The conventional synthesis of benzoyl chlorides typically involves the reaction of the corresponding carboxylic acid with reagents like thionyl chloride or oxalyl chloride. researchgate.net However, research is increasingly focused on developing more sustainable, efficient, and safer synthetic protocols. For 2-Chloro-4-fluoro-5-methylbenzoyl chloride, future research could explore several unconventional routes.

Continuous Flow Synthesis: Continuous flow processes offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of substituted benzoyl chlorides, such as 2,4-dichloro-5-fluorobenzoyl chloride, has been successfully demonstrated in continuous-flow systems, achieving higher yields and shorter reaction times compared to batch processes. researchgate.net Adopting a similar strategy for this compound could lead to more efficient and scalable production.

Photocatalysis and Electrochemistry: These methods provide green alternatives to traditional synthesis by using light or electricity to drive chemical reactions. Photocatalytic methods, for instance, have been employed for the chlorination of benzylic C-H bonds, a key step in some synthetic routes for benzyl (B1604629) chlorides. organic-chemistry.org Exploring photocatalytic or electrochemical pathways for the synthesis of this compound from readily available precursors could reduce reliance on harsh reagents and minimize waste.

Novel Chlorinating Agents: Research into new chlorinating agents that are safer and more selective is a continuous endeavor. The use of N-chlorosuccinimide in combination with a photocatalyst for benzylic C-H bond chlorination is one such example of a milder approach. organic-chemistry.org Investigating the applicability of such novel reagents for the direct conversion of precursors to this compound could offer significant improvements in terms of safety and environmental impact.

| Synthetic Route | Potential Advantages | Relevant Research Areas |

| Continuous Flow Synthesis | Improved safety, scalability, and efficiency. | Microreactor technology, process optimization. |

| Photocatalysis | Use of light as a sustainable energy source. | Development of novel photocatalysts, reaction engineering. |

| Electrochemistry | Direct use of electricity, avoiding chemical oxidants/reductants. | Electrode material science, electrochemical cell design. |

| Novel Chlorinating Agents | Increased safety, selectivity, and milder reaction conditions. | Reagent design and synthesis, mechanistic studies. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. beilstein-journals.orgpreprints.org For a compound like this compound, these technologies can be applied in several ways.

Reaction Condition Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction. beilstein-journals.org This can significantly reduce the number of experiments required to achieve high yields and purity in the synthesis of this compound.

Forward Reaction Prediction: AI models can predict the likely products and byproducts of a chemical reaction, given the starting materials and reagents. nih.gov This is particularly valuable for exploring novel synthetic routes and for identifying potential impurities in the synthesis of this compound.

| AI/ML Application | Potential Impact | Key Technologies |

| Retrosynthesis Planning | Accelerated discovery of novel and efficient synthetic routes. | Deep learning, graph neural networks, natural language processing. |

| Reaction Condition Optimization | Reduced experimental effort and resource consumption. | Bayesian optimization, support vector machines, random forests. |

| Forward Reaction Prediction | Improved understanding of reaction outcomes and impurity profiles. | Neural networks, transformer models. |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced in-situ spectroscopic techniques are becoming increasingly important for process development and quality control.

Raman Spectroscopy: This technique is well-suited for monitoring reactions in real-time, as it can provide detailed information about molecular vibrations and changes in chemical structure. beilstein-journals.orgbeilstein-journals.org In-situ Raman spectroscopy could be employed to monitor the synthesis of this compound, allowing for precise control over reaction endpoints and the detection of any unwanted side reactions. The formation of the benzoyl chloride functional group would likely have a distinct Raman signature that could be tracked throughout the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman spectroscopy, FTIR is a powerful tool for monitoring the progress of organic reactions by tracking the appearance and disappearance of characteristic vibrational bands of functional groups. The carbonyl stretch of the benzoyl chloride, for example, would be a key indicator of product formation.

The application of these in-situ techniques can lead to a more robust and reproducible synthesis of this compound, with improved yield and purity.

| Spectroscopic Technique | Information Gained | Advantages for Synthesis |

| In-situ Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Non-invasive, can be used with fiber-optic probes, suitable for various reaction media. |

| In-situ FTIR Spectroscopy | Tracking of functional group transformations. | High sensitivity to changes in molecular structure, well-established technique. |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The substituents on the aromatic ring of this compound—namely chlorine, fluorine, and a methyl group—can all participate in various non-covalent interactions.

Halogen Bonding: The chlorine and fluorine atoms on the benzoyl chloride ring can act as halogen bond donors, interacting with Lewis basic sites on other molecules. figshare.comnih.gov Halogen bonding is a highly directional interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of specific crystal structures with desired properties. nih.gov The interplay between the chloro and fluoro substituents could lead to complex and interesting supramolecular architectures.

Future research in this area could involve co-crystallization of this compound with other molecules to form new supramolecular assemblies and a detailed study of the resulting crystal structures and properties.

| Interaction Type | Potential Role in Supramolecular Chemistry | Research Focus |

| Halogen Bonding | Directing the self-assembly of molecules into specific architectures. | Co-crystallization experiments, computational modeling of interaction energies. |

| π-π Stacking | Formation of stacked aromatic structures. | X-ray crystallography, solid-state NMR. |

| van der Waals Interactions | Influencing crystal packing and density. | Polymorphism studies, thermal analysis. |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-fluoro-5-methylbenzoyl chloride under laboratory conditions?

- Methodological Answer : The compound can be synthesized via acyl chloride formation using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂]. For example:

- Thionyl Chloride Method : React the precursor acid with SOCl₂ in solvents like benzene or dichloromethane (DCM) under reflux (4 hours) or at 50°C (1–12 hours). Purification involves distillation or solvent removal under reduced pressure .

- Oxalyl Chloride Method : Use oxalyl dichloride with catalytic N,N-dimethylformamide (DMF) in DCM at 50°C. The product is isolated as a solid via filtration after quenching with water .

- Key Considerations : Monitor reaction progress via TLC or NMR to confirm conversion. Adjust stoichiometry (1:2 molar ratio of acid to SOCl₂) and solvent polarity to optimize yield.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use impervious gloves, tightly sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately rinse with water and remove contaminated clothing .

- Storage : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to humidity, as acyl chlorides hydrolyze readily .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., deshielded carbonyl carbon at ~170 ppm). ¹⁹F NMR identifies the fluorine environment .

- IR Spectroscopy : Detect the C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Condition Optimization : Screen solvents (e.g., DCM vs. THF) and temperatures (0–50°C) to balance reactivity and selectivity. For example, lower temperatures (0–20°C) reduce side reactions in DCM .

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to accelerate coupling reactions.

- Analytical Troubleshooting : Employ GC-MS or HPLC to identify byproducts (e.g., hydrolyzed acid) and adjust anhydrous conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of the chloro, fluoro, and methyl groups to predict electrophilicity at the carbonyl carbon. For example, the meta-fluoro group may reduce electron density at the reaction site .

- Transition State Analysis : Identify steric or electronic barriers in reactions with amines or alcohols.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

Q. In designing bioactive molecules, how does the substitution pattern of this compound influence its interaction with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the methyl group may improve binding to hydrophobic pockets in enzymes .

- Targeted Modifications : Introduce heterocycles (e.g., pyrimidines) via the acyl chloride to create protease inhibitors. For example, coupling with aminopyrimidines yields compounds with anticancer activity .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported reaction conditions for synthesizing this compound?

- Methodological Answer :

- Systematic Replication : Reproduce methods from literature (e.g., reflux vs. room temperature) while controlling variables like solvent purity and moisture content .

- Yield Comparison : Use quantitative NMR or gravimetric analysis to compare yields under different conditions. For instance, extended reaction times (12 hours) in DCM may improve conversion .

- Mechanistic Studies : Probe side reactions (e.g., hydrolysis) via kinetic monitoring to identify optimal termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.